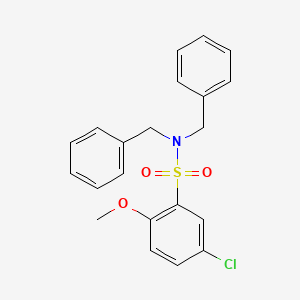![molecular formula C18H18ClN5OS B2845593 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 898607-18-6](/img/structure/B2845593.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide” is a chemical compound with the molecular formula C12H15N5OS . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a benzyl group, an amino group, a sulfanyl group, and a 3-chloro-4-methylphenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Antimicrobial Applications
A series of derivatives of 2-[(4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have been synthesized, showing significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds have attracted attention due to their wide range of pharmaceutical activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. This underscores the compound's potential in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Antitumor Activity
Several studies have focused on evaluating the antitumor activities of derivatives containing the 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide moiety. For instance, derivatives have been synthesized and screened for their potential antitumor activity in vitro against various human tumor cell lines. Some compounds have shown considerable anticancer activity, suggesting their potential as templates for developing new anticancer drugs (Yurttaş, Tay, Demirayak, 2015).
Synthesis and Evaluation for Antiviral and Virucidal Activity
The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their evaluation for antiviral and virucidal activities have been conducted. These compounds were assessed against human adenovirus type 5 and ECHO-9 virus, with some derivatives showing potential to reduce viral replication. This highlights the compound's relevance in the development of new antiviral agents (Wujec, Plech, Siwek, Rajtar, Polz-Dacewicz, 2011).
Future Directions
The future research directions for this compound could involve further investigations into its biological activities, given the known biological activity of 1,2,4-triazole compounds . Additionally, the development of new synthesis methods and the exploration of its potential applications in various fields could be areas of future research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to exhibit a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory properties. These activities suggest that the compound may interact with various cellular targets, potentially including enzymes, receptors, or ion channels.
Mode of Action
It is known that 1,2,4-triazoles can interact with their targets in various ways, often by inhibiting enzymatic activity or modulating receptor function . The presence of the benzyl group and the sulfanyl group in the compound may also influence its interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazoles , it is likely that this compound could impact multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, or cellular stress response, among others.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may be well-absorbed following oral administration. Its relatively low molecular weight may also facilitate its distribution throughout the body. The compound’s metabolism and excretion would likely depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body.
Result of Action
Given the biological activities associated with 1,2,4-triazoles , it is likely that this compound could have various effects at the molecular and cellular levels. These could include inhibition of cell growth or proliferation, modulation of immune response, or induction of cellular stress responses, among others.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues. For example, the compound’s solubility in organic solvents suggests that it may be more effective in lipid-rich environments. Additionally, the compound’s stability could be affected by factors such as temperature, pH, or exposure to light or oxygen.
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-12-7-8-14(10-15(12)19)21-17(25)11-26-18-23-22-16(24(18)20)9-13-5-3-2-4-6-13/h2-8,10H,9,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFODSNJHZFGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)
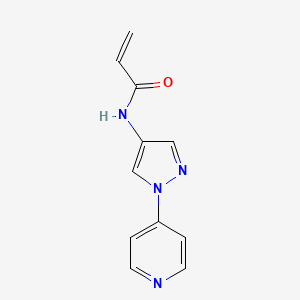
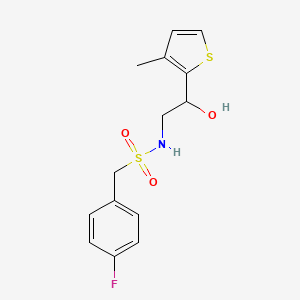


![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2845518.png)

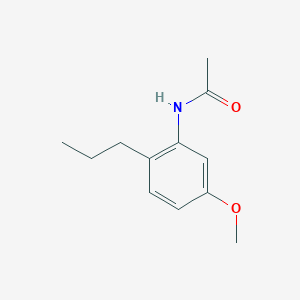
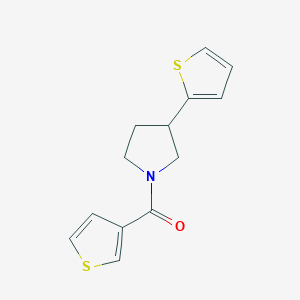
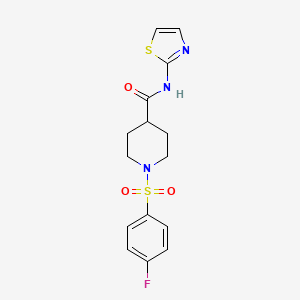
![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)
